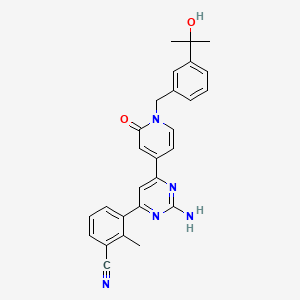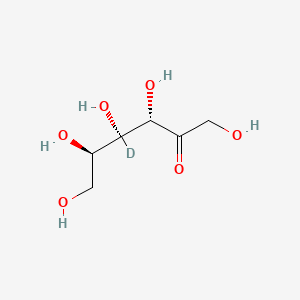
L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N is a compound that has been isotopically labeled with carbon-13 and nitrogen-15. This labeling makes it particularly useful in scientific research, especially in the fields of chemistry, biology, and medicine. The compound is a derivative of L-gamma-Glutamyl-L-cysteinyl-L-lysine, which is known for its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N involves the incorporation of stable isotopes of carbon and nitrogen into the L-gamma-Glutamyl-L-cysteinyl-L-lysine molecule. This process typically requires specialized equipment and conditions to ensure the correct incorporation of the isotopes. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of isotopically labeled precursors and careful control of reaction parameters to achieve the desired product .
Industrial Production Methods: Industrial production of this compound is usually carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves scaling up the synthetic methods used in the laboratory to produce larger quantities of the compound. This often requires optimization of reaction conditions and purification methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific research applications or to study its behavior under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines .
Scientific Research Applications
L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N has a wide range of scientific research applications. In chemistry, it is used as a tracer to study reaction mechanisms and metabolic pathways. In biology, it is used to investigate protein interactions and cellular processes. In medicine, it is used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs. Additionally, it has applications in industry, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N involves its interaction with various molecular targets and pathways. The isotopic labeling allows researchers to track the compound and study its effects in detail. The specific pathways and targets can vary depending on the research context, but they often involve key enzymes and proteins involved in metabolic and signaling pathways .
Comparison with Similar Compounds
L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Similar compounds include L-gamma-Glutamyl-L-cysteinyl-L-lysine without isotopic labeling and other isotopically labeled peptides. The isotopic labeling provides a distinct advantage in research applications, allowing for more precise tracking and analysis of the compound’s behavior .
List of Similar Compounds:- L-gamma-Glutamyl-L-cysteinyl-L-lysine
- Isotopically labeled peptides with different isotopes
- Other gamma-glutamyl peptides
Properties
Molecular Formula |
C14H26N4O6S |
|---|---|
Molecular Weight |
384.40 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H26N4O6S/c15-6-2-1-3-9(14(23)24)18-12(20)10(7-25)17-11(19)5-4-8(16)13(21)22/h8-10,25H,1-7,15-16H2,(H,17,19)(H,18,20)(H,21,22)(H,23,24)/t8-,9-,10-/m0/s1/i4+1,5+1,8+1,11+1,13+1,16+1 |
InChI Key |
QVQXRPXVRNLLEO-FSSWEWTLSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CS)N[13C](=O)[13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2] |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CS)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)



![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B12398864.png)

![2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398872.png)
![trilithium;[[[(2R,3S,5R)-5-[5-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-ynyl]-6-amino-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12398874.png)

![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12398877.png)


